N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and methylsulfonylbenzamide groups. One common synthetic route includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide can be compared with other oxadiazole derivatives, such as:
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid: Known for its antimicrobial properties.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Exhibits anticancer activity.
4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline: Used for its antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and recent research findings.
The chemical structure of this compound can be represented by the following molecular formula and weight:
Property | Value |
---|---|
Chemical Formula | C18H15FN4O2 |
Molecular Weight | 338.34 g/mol |
IUPAC Name | This compound |
PubChem CID | 134691207 |
Biological Activity Overview
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant biological activities including anticancer and antimicrobial effects. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
A study published in PMC evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, this compound showed promising results against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HT-1080 (Fibrosarcoma) | 19.56 |
MCF-7 (Breast) | Not specified |
A-549 (Lung) | Not specified |
MDA-MB-231 (Breast) | Not specified |
The mechanism of action was investigated using Annexin V staining and caspase activity assays, indicating that the compound induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Another aspect of the biological activity of this compound involves its antimicrobial properties. A related derivative exhibited broad-spectrum antibiotic activity with minimum inhibitory concentrations (MIC) against various pathogens:
Pathogen | MIC (µM) |
---|---|
Bacillus anthracis | <6 |
Mycobacterium smegmatis | <6 |
Shigella flexneri | 6 |
Escherichia coli | 0.3 |
These findings suggest that this compound may inhibit bacterial growth by interfering with trans-translation processes within the cells .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Cancer Treatment : In vitro studies demonstrated that compounds similar to this compound can effectively reduce tumor cell viability and induce apoptosis in multiple cancer types.
- Antiviral Properties : Although not specifically tested against SARS-CoV-2 in the available literature for this compound, related oxadiazole derivatives have shown antiviral activity against other viral strains .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKQCSXVCNNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.